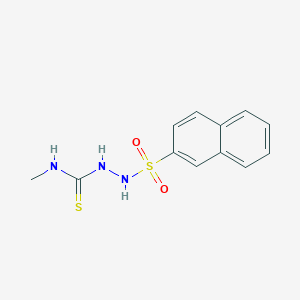
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a synthetic compound that belongs to the class of sulfonamides, which have been widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide inhibits the activity of NF-κB by binding to a specific site on the protein and preventing it from binding to DNA. This leads to a decrease in the expression of genes involved in cell survival and proliferation, ultimately leading to cell death. 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has also been shown to inhibit the activity of other signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation in autoimmune diseases, and the modulation of immune cell function. 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has also been shown to have an effect on the expression of genes involved in angiogenesis, which is the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, its well-characterized mechanism of action, and its ability to modulate multiple signaling pathways. However, 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide also has some limitations, including its potential toxicity and the need for further research to fully understand its effects on different cell types and in different disease models.
Direcciones Futuras
There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide, including the development of new analogs with improved efficacy and reduced toxicity, the identification of new disease targets for 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide, and the exploration of combination therapies with other drugs. Additionally, further research is needed to fully understand the effects of 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide on different cell types and in different disease models, as well as its potential for use in clinical trials.
Métodos De Síntesis
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide involves the reaction of 8-chloro-4-(2-oxo-1-pyrrolidinyl)quinoline with benzenesulfonamide in the presence of a base. The resulting compound has been shown to have high purity and stability, making it an ideal candidate for further research and development.
Aplicaciones Científicas De Investigación
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. Studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide inhibits the activity of a transcription factor called NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation and cell survival. By inhibiting NF-κB, 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases.
Propiedades
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-quinolin-8-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18-7-3-13-22(18)15-8-10-16(11-9-15)26(24,25)21-17-6-1-4-14-5-2-12-20-19(14)17/h1-2,4-6,8-12,21H,3,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZROGAIQRTZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5738931.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5738932.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)
![2-{[4-(2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5738943.png)
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738949.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide](/img/structure/B5738952.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)